molecular formula C7H9NO B8357076 4-Hydroxycyclohex-1-ene-1-carbonitrile

4-Hydroxycyclohex-1-ene-1-carbonitrile

Cat. No.: B8357076
M. Wt: 123.15 g/mol
InChI Key: CGFQPDIOQAOVSZ-UHFFFAOYSA-N
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Description

4-Hydroxycyclohex-1-ene-1-carbonitrile (CAS 910039-53-1) is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This chemical features both a hydroxy group and a nitrile group on a cyclohexene ring, making it a valuable multifunctional intermediate for organic synthesis and pharmaceutical research. The presence of these functional groups allows researchers to explore a wide range of chemical transformations; the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxy group can serve as a point for further derivatization . As such, it is a versatile building block for the creation of more complex molecular architectures. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols while handling this compound.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4-hydroxycyclohexene-1-carbonitrile

InChI

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1,7,9H,2-4H2

InChI Key

CGFQPDIOQAOVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Oxocyclohex-1-ene-1-carbonitrile

  • Structure : Cyclohex-1-ene ring with a ketone (oxo) at position 6 and nitrile at position 1.
  • Key Differences: The ketone group (C=O) at position 6 introduces strong electron-withdrawing effects, altering the electronic environment of the nitrile group compared to the hydroxyl in the target compound.
  • Research Findings :
    • ¹H-NMR data for this compound (from student samples) indicate distinct shifts for the cyclohexene protons, suggesting conformational rigidity due to the ketone .

1-Piperidinocyclohexanecarbonitrile

  • Key Differences :
    • Saturated cyclohexane ring reduces planarity and conjugation effects compared to the cyclohexene in the target compound.
    • The tertiary amine (piperidine) introduces basicity, contrasting with the hydroxyl’s acidity.
  • Research Findings :
    • Supplied as a crystalline solid with ≥95% purity and stability ≥5 years at -20°C .

1-(4-Bromophenyl)cyclohexanecarbonitrile

  • Structure : Cyclohexane ring with a 4-bromophenyl substituent and nitrile at position 1.
  • Key Differences :
    • The bromophenyl group increases molecular weight (MW 275.2 vs. ~165 for the target) and lipophilicity.
    • Bromine’s electron-withdrawing nature may stabilize the nitrile group via resonance.

4-Oxo-1-phenylcyclohexane-1-carbonitrile

  • Structure : Cyclohexane ring with a phenyl group and ketone at position 4, plus nitrile at position 1.
  • Key Differences: The phenyl group enhances aromatic interactions, while the ketone (vs. hydroxyl) eliminates hydrogen-bond donor capacity.
  • Industrial Data :
    • Produced at 200 kg/year with 97% purity; characterized by MS, ¹H-NMR, and HPLC .

Chromene-3-carbonitrile Derivatives (Compounds 1E and 1L)

  • Structure: Chromene (benzopyran) core with amino, hydroxyl, and nitrile groups.
  • Compound 1E (C17H14N2O2) has a melting point of 223–227°C and IR peaks for -NH₂ (3,464 cm⁻¹) and -CN (2,204 cm⁻¹) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
6-Oxocyclohex-1-ene-1-carbonitrile C₇H₇NO 137.14 -CN, C=O Rigid cyclohexene conformation via ¹H-NMR
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.30 -CN, tertiary amine ≥95% purity; crystalline, stable at -20°C
1-(4-Bromophenyl)cyclohexanecarbonitrile C₁₃H₁₃BrN₂ 275.16 -CN, Br-C₆H₄ GHS-compliant; 100% concentration
4-Oxo-1-phenylcyclohexane-1-carbonitrile C₁₃H₁₃NO 199.25 -CN, C=O, C₆H₅ 97% purity; production capacity 200 kg/year
Compound 1E (Chromene derivative) C₁₇H₁₄N₂O₂ 278.31 -CN, -OH, -NH₂ m.p. 223–227°C; IR-confirmed functional groups

Key Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., ketone, bromophenyl) stabilize nitrile groups but reduce nucleophilicity compared to hydroxyl-containing analogs.
  • Solubility : Hydroxyl groups enhance polar interactions, whereas aryl or alkyl substituents (e.g., phenyl, piperidine) increase hydrophobicity.

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of 4-oxocyclohex-1-ene-1-carbonitrile represents the most direct route to 4-hydroxycyclohex-1-ene-1-carbonitrile. A patent by US9493441B2 details this method using sodium borohydride (NaBH₄) in methanol under catalytic cerium trichloride heptahydrate (CeCl₃·7H₂O). The reaction proceeds via a Meerwein-Ponndorf-Verley-type mechanism, where Ce³⁺ coordinates to the carbonyl oxygen, facilitating hydride transfer from NaBH₄.

Reaction Conditions:

  • Substrate: 4-oxocyclohex-1-ene-1-carbonitrile (1.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Catalyst: CeCl₃·7H₂O (0.1 equiv)

  • Solvent: Methanol (0.2 M)

  • Temperature: 0°C to 25°C

  • Yield: 63%

The cerium catalyst enhances regioselectivity by stabilizing the transition state, preventing over-reduction to the fully saturated cyclohexane derivative. Post-reaction purification involves extraction with ethyl acetate and silica gel chromatography using hexane/ethyl acetate gradients.

Conjugate Addition-Cyclization Strategy

Stork-Danheiser Reaction Modifications

A modified Stork-Danheiser reaction enables the synthesis of this compound from α,β-unsaturated ketone precursors. As reported in RSC’s Chemical Science, 3-oxocyclohex-1-ene-1-carbonitrile undergoes conjugate addition with Grignard reagents, followed by acid-catalyzed cyclization.

Key Steps:

  • Grignard Addition:
    Phenylmagnesium bromide (1.1 equiv) reacts with 3-oxocyclohex-1-ene-1-carbonitrile in THF at −78°C, forming a tertiary alcohol intermediate.

  • Cyclization:
    Treatment with HCl in Et₂O induces intramolecular dehydration, yielding the target compound.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Reaction Temperature−78°CPrevents side reactions
SolventTHFEnhances Grignard stability
Acid Catalyst6 M HClDrives dehydration
Yield81%

This method’s scalability is limited by the cryogenic conditions required for Grignard stability.

Catalytic Hydroxylation of Cyano-Substituted Cyclohexenes

Transition Metal-Catalyzed C–H Activation

Recent advances employ palladium catalysts for direct hydroxylation of cyano-substituted cyclohexenes. A J-stage study demonstrates the use of Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a radical mechanism, where PdII abstracts a hydrogen atom from the cyclohexene ring, forming a carbon-centered radical that traps hydroxyl groups.

Experimental Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: TBHP (2.0 equiv)

  • Solvent: Acetonitrile/H₂O (4:1)

  • Temperature: 80°C

  • Time: 12 h

  • Yield: 79%

Advantages:

  • Avoids pre-functionalized substrates

  • Compatible with electron-withdrawing cyano groups

Limitations:

  • Requires rigorous exclusion of oxygen

  • Moderate regioselectivity (85:15 para:meta)

Comparative Analysis of Synthesis Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyKey Advantage
NaBH₄ Reduction63HighModerateShort reaction time
Stork-Danheiser81ModerateLowHigh regioselectivity
Pd-Catalyzed C–H79LowHighNo pre-functionalization

Mechanistic Insights and Byproduct Formation

Competing Pathways in Borohydride Reductions

During NaBH₄-mediated reductions, competing elimination pathways may generate cyclohexadiene derivatives. ¹H-NMR analysis of crude products reveals minor peaks at δ 5.8–6.1 ppm, corresponding to conjugated dienes formed via base-induced dehydration.

Oxidative Byproducts in Catalytic Hydroxylation

Pd-catalyzed methods produce 4-ketocyclohex-1-ene-1-carbonitrile (≤12%) due to overoxidation. Adding radical scavengers like TEMPO reduces this byproduct to <5%.

Industrial-Scale Considerations

For kilogram-scale production, the NaBH₄ reduction method is preferred due to:

  • Solvent Recovery: Methanol can be distilled and reused (>90% recovery).

  • Catalyst Recycling: CeCl₃ precipitates post-reaction and is recoverable via filtration.

  • Safety Profile: Avoids pyrophoric Grignard reagents and high-pressure conditions.

Q & A

Q. What synthetic routes are recommended for preparing 4-Hydroxycyclohex-1-ene-1-carbonitrile, and how can intermediates be characterized?

Methodological Answer: A common approach involves functionalizing cyclohexene derivatives. For example, demonstrates the synthesis of chromene-3-carbonitrile derivatives via cyclocondensation of aldehydes with malononitrile, yielding intermediates with nitrile groups . For 4-hydroxy analogs, hydroxylation of cyclohexene precursors (e.g., using epoxidation followed by acid hydrolysis) could introduce the hydroxyl group. Key intermediates should be characterized via:

  • IR spectroscopy : Detect –OH (~3,300 cm⁻¹) and –CN (~2,200 cm⁻¹) stretches .
  • LCMS : Confirm molecular ion peaks (e.g., [M]⁻ at m/z 277 for Compound 1E in ) .
  • TLC : Monitor reaction progress (Rf values, e.g., 0.41 in ) .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Contradictions in spectral assignments (e.g., overlapping –OH and –NH₂ stretches in IR) can be resolved by:

  • Deuteration experiments : Exchangeable –OH protons disappear in D₂O, distinguishing them from –NH₂ .
  • 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, confirming substitution patterns (e.g., uses X-ray crystallography to validate cyclohexane carbonitrile structures) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the stereochemical outcomes of reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and stereoselectivity. For example:

  • Conformational analysis : Evaluate chair vs. boat conformations of the cyclohexene ring (see for cyclohexane derivatives) .
  • NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation between –CN and adjacent groups) .

Q. How can contradictions in reaction yields or product distributions be systematically analyzed?

Methodological Answer: Use Design of Experiments (DoE) to isolate variables:

  • Factor screening : Vary temperature, solvent polarity, and catalyst loading (e.g., uses Pd(dppf)Cl₂ for cross-coupling reactions) .
  • Statistical analysis (ANOVA) : Identify significant factors affecting yield. Contradictions may arise from competing pathways (e.g., keto-enol tautomerism in intermediates) .

Q. What strategies validate the biological activity of this compound derivatives in target-based assays?

Methodological Answer:

  • Docking studies : Align derivatives with target proteins (e.g., PD-L1 inhibitors in ) .
  • SAR analysis : Modify substituents (e.g., bromo, methyl groups in ) to correlate structure with activity .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data across studies?

Methodological Answer:

  • Purity assessment : Re-crystallize compounds and re-analyze via HPLC (e.g., emphasizes validation for research use) .
  • Cross-lab validation : Compare data with independent syntheses (e.g., and report distinct Rf and mp values for similar compounds) .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Carbonitrile Derivatives

Functional GroupIR (cm⁻¹)LCMS ([M]⁻)NMR (¹H, δ ppm)Source
–CN2,204277
–OH3,3175.2 (s, 1H)
Cyclohexene5.8 (d, J=10 Hz)

Q. Table 2. Synthetic Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Source
CyclocondensationMalononitrile, Knoevenagel conditions65–75
Palladium-catalyzed couplingPd(dppf)Cl₂, 80°C, 12 h82

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